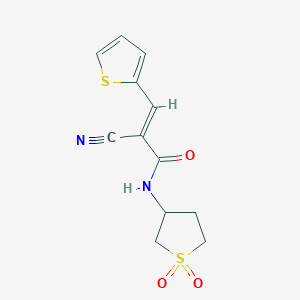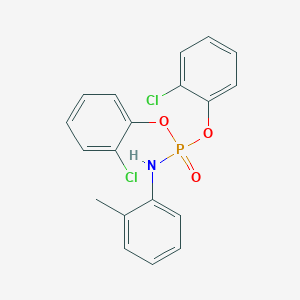![molecular formula C23H18N4O3S B11973886 2-[(5Z)-5-(1-allyl-1,2-dihydro-3H-indol-3-ylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B11973886.png)
2-[(5Z)-5-(1-allyl-1,2-dihydro-3H-indol-3-ylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(5Z)-5-(1-Allyl-1,2-dihydro-3H-indol-3-yliden)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenylacetat ist eine komplexe organische Verbindung, die zur Klasse der heterocyclischen Verbindungen gehört. Sie weist eine einzigartige Struktur auf, die einen Indol-Rest, einen Thiazolo[3,2-b][1,2,4]triazol-Ring und eine Phenylacetatgruppe kombiniert.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-[(5Z)-5-(1-Allyl-1,2-dihydro-3H-indol-3-yliden)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenylacetat umfasst in der Regel mehrere Schritte:
Bildung des Indol-Restes: Der Indol-Rest kann durch die Fischer-Indolsynthese hergestellt werden, die die Reaktion von Phenylhydrazin mit einem Aldehyd oder Keton unter sauren Bedingungen beinhaltet.
Alkylierung: Das Indol-Derivat wird dann unter Verwendung von Allylbromid in Gegenwart einer Base wie Kaliumcarbonat alkyliert.
Bildung des Thiazolo[3,2-b][1,2,4]triazol-Rings: Dieser Schritt beinhaltet die Cyclisierung eines Thiosemicarbazid-Derivats mit einem geeigneten α-Halogenketon unter basischen Bedingungen.
Kupplungsreaktion: Die Indol- und Thiazolo[3,2-b][1,2,4]triazol-Zwischenprodukte werden unter Verwendung eines geeigneten Kupplungsmittels wie N,N'-Dicyclohexylcarbodiimid (DCC) in Gegenwart eines Katalysators wie 4-Dimethylaminopyridin (DMAP) miteinander gekoppelt.
Acetylierung: Schließlich wird die Phenylacetatgruppe durch Acetylierung unter Verwendung von Essigsäureanhydrid in Gegenwart einer Base wie Pyridin eingeführt.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der oben genannten Synthesewege beinhalten, um die Ausbeute und Skalierbarkeit zu verbessern. Dies könnte die Verwendung von kontinuierlichen Fließreaktoren, mikrowellengestützter Synthese und anderer fortschrittlicher Techniken umfassen, um die Reaktionswirksamkeit zu verbessern und die Produktionskosten zu senken.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-[(5Z)-5-(1-Allyl-1,2-dihydro-3H-indol-3-yliden)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenylacetat kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung entsprechender Oxo-Derivate führt.
Reduktion: Reduktionsreaktionen können unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung reduzierter Derivate führt.
Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere an den Allyl- und Acetatgruppen, unter Verwendung von Nukleophilen wie Aminen oder Thiolen.
Cyclisierung: Intramolekulare Cyclisierungsreaktionen können unter sauren oder basischen Bedingungen auftreten, was zur Bildung zusätzlicher Ringstrukturen führt.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat, Chromtrioxid, saure oder basische Bedingungen.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid, wasserfreie Bedingungen.
Substitution: Amine, Thiole, nukleophile Bedingungen.
Cyclisierung: Saure oder basische Katalysatoren, erhöhte Temperaturen.
Hauptprodukte, die gebildet werden
Oxidation: Oxo-Derivate.
Reduktion: Reduzierte Derivate.
Substitution: Substituierte Derivate mit verschiedenen funktionellen Gruppen.
Cyclisierung: Zusätzliche Ringstrukturen.
Wissenschaftliche Forschungsanwendungen
2-[(5Z)-5-(1-Allyl-1,2-dihydro-3H-indol-3-yliden)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenylacetat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Die einzigartige Struktur der Verbindung macht sie zu einem möglichen Kandidaten für die Arzneimittelentwicklung, insbesondere als antimikrobielles oder Antikrebsmittel.
Organische Synthese: Sie kann als Baustein für die Synthese komplexerer Moleküle verwendet werden, darunter Naturstoffe und Pharmazeutika.
Materialwissenschaften: Die heterocyclische Struktur der Verbindung kann interessante elektronische und optische Eigenschaften verleihen, was sie für die Entwicklung fortschrittlicher Materialien wie organischer Halbleiter und lichtemittierender Dioden (LEDs) nützlich macht.
Biologische Studien: Sie kann als Sonde verwendet werden, um verschiedene biologische Prozesse zu untersuchen, einschließlich Enzyminhibition und Rezeptorbindung.
Wirkmechanismus
Der Wirkmechanismus von 2-[(5Z)-5-(1-Allyl-1,2-dihydro-3H-indol-3-yliden)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenylacetat hängt von seiner spezifischen Anwendung ab. In der medizinischen Chemie kann die Verbindung beispielsweise ihre Wirkung durch:
Enzyminhibition: Bindung an das aktive Zentrum eines Enzyms und Hemmung seiner Aktivität.
Rezeptorbindung: Wechselwirkung mit bestimmten Rezeptoren auf der Zelloberfläche, was zu Veränderungen in zellulären Signalwegen führt.
DNA-Interkalation: Einlagern in die DNA-Basenpaare, was die DNA-Replikation und -Transkription stört.
Wirkmechanismus
The mechanism of action of 2-[(5Z)-5-(1-allyl-1,2-dihydro-3H-indol-3-ylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate depends on its specific application. In medicinal chemistry, for example, the compound may exert its effects by:
Enzyme Inhibition: Binding to the active site of an enzyme and inhibiting its activity.
Receptor Binding: Interacting with specific receptors on the cell surface, leading to changes in cellular signaling pathways.
DNA Intercalation: Inserting itself between DNA base pairs, disrupting DNA replication and transcription.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-[(5Z)-5-(1-Allyl-1,2-dihydro-3H-indol-3-yliden)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenylacetat: weist Ähnlichkeiten mit anderen heterocyclischen Verbindungen auf, wie zum Beispiel:
Einzigartigkeit
Die Einzigartigkeit von 2-[(5Z)-5-(1-Allyl-1,2-dihydro-3H-indol-3-yliden)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenylacetat liegt in seiner spezifischen Kombination von funktionellen Gruppen und Ringstrukturen, die ihm besondere chemische und biologische Eigenschaften verleihen. Dies macht es zu einer wertvollen Verbindung für verschiedene wissenschaftliche und industrielle Anwendungen.
Eigenschaften
Molekularformel |
C23H18N4O3S |
|---|---|
Molekulargewicht |
430.5 g/mol |
IUPAC-Name |
[2-[(5Z)-6-oxo-5-(1-prop-2-enyl-2H-indol-3-ylidene)-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl] acetate |
InChI |
InChI=1S/C23H18N4O3S/c1-3-12-26-13-17(15-8-4-6-10-18(15)26)20-22(29)27-23(31-20)24-21(25-27)16-9-5-7-11-19(16)30-14(2)28/h3-11H,1,12-13H2,2H3/b20-17+ |
InChI-Schlüssel |
FVKXMZAERCNEMY-LVZFUZTISA-N |
Isomerische SMILES |
CC(=O)OC1=CC=CC=C1C2=NN3C(=O)/C(=C\4/CN(C5=CC=CC=C45)CC=C)/SC3=N2 |
Kanonische SMILES |
CC(=O)OC1=CC=CC=C1C2=NN3C(=O)C(=C4CN(C5=CC=CC=C45)CC=C)SC3=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7,9-Dichloro-2-(naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohexane]](/img/structure/B11973804.png)
![2-((E)-{[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B11973812.png)
![(5Z)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11973815.png)
![6-Amino-3-phenyl-4-[5-(2,4,6-trichlorophenyl)-2-furyl]-1,4-dihydropyrano[2,3-C]pyrazole-5-carbonitrile](/img/structure/B11973818.png)
![3-[(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B11973820.png)



![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B11973844.png)
![Diethyl 4-[5-(4-iodophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11973871.png)
![Methyl (2E)-7-methyl-3-oxo-2-[4-(pentyloxy)benzylidene]-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11973874.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11973875.png)


